2-Amino-2-(4-methoxyphenyl)ethanol

Asymmetric Synthesis Chiral Auxiliary AMPA Receptor Antagonist

2-Amino-2-(4-methoxyphenyl)ethanol (CAS 138713-55-0) is a chiral β-amino alcohol critical for asymmetric synthesis of AMPA receptor antagonists like IKM-159; only the (R)-enantiomer yields bioactive product. The racemate serves as a reproducible benchmark in MAO inhibitor SAR studies and antibacterial screening (MIC 15–16 μM). For cost-sensitive syntheses, the racemic mixture is produced via scalable catalytic hydrogenation. Select enantiopure or racemic grade based on stereochemical requirements.

Molecular Formula C9H13NO2
Molecular Weight 167.208
CAS No. 138713-55-0
Cat. No. B2441978
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Amino-2-(4-methoxyphenyl)ethanol
CAS138713-55-0
Molecular FormulaC9H13NO2
Molecular Weight167.208
Structural Identifiers
SMILESCOC1=CC=C(C=C1)C(CO)N
InChIInChI=1S/C9H13NO2/c1-12-8-4-2-7(3-5-8)9(10)6-11/h2-5,9,11H,6,10H2,1H3
InChIKeyOZNSMUSCZYUFHD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





2-Amino-2-(4-methoxyphenyl)ethanol (CAS 138713-55-0): A Versatile Chiral Amino Alcohol Building Block for Asymmetric Synthesis and Pharmaceutical Research


2-Amino-2-(4-methoxyphenyl)ethanol (CAS 138713-55-0, molecular formula C9H13NO2, molecular weight 167.21 g/mol) is a β-amino alcohol featuring a chiral center at the C2 position [1]. Its structure comprises a 4-methoxyphenyl ring linked to an ethanolamine backbone, providing both a primary amine and a hydroxyl group as synthetic handles [2]. The compound exists as a racemic mixture unless otherwise specified, with distinct (R)- and (S)-enantiomers that exhibit divergent biological and synthetic utility [3]. Predicted physicochemical properties include a boiling point of 325.4±32.0 °C, density of 1.128±0.06 g/cm³, and pKa of 12.54±0.10 .

Why Generic Substitution of 2-Amino-2-(4-methoxyphenyl)ethanol Fails: Enantiomeric Specificity and Structural Determinants in Asymmetric Synthesis and Biological Activity


Generic substitution of 2-amino-2-(4-methoxyphenyl)ethanol with closely related analogs (e.g., 2-amino-1-(4-methoxyphenyl)ethanol, 4-methoxyphenethylamine, or the opposite enantiomer) is precluded by three critical factors: (1) the absolute stereochemistry at the C2 position dictates the stereochemical outcome of asymmetric syntheses, as demonstrated by the exclusive ability of the (R)-enantiomer to furnish bioactive (2R)-IKM-159 in 0.70% yield over 18 steps [1]; (2) the relative positioning of the amino and hydroxyl groups on the ethyl backbone modulates MAO inhibitory activity, with the primary amine exhibiting intermediate potency compared to its N-methylated derivatives [2]; and (3) antimicrobial MIC values for the compound (15.0 μM against S. aureus, 16.0 μM against E. coli) differ from those of structural isomers such as 2-amino-1-(4-methoxyphenyl)ethanol .

Quantitative Evidence for Selecting 2-Amino-2-(4-methoxyphenyl)ethanol Over Structural Analogs: A Head-to-Head Comparative Guide


Enantioselective Synthesis of IKM-159: (R)-2-Amino-2-(4-methoxyphenyl)ethanol as a Chiral Auxiliary

The (R)-enantiomer of 2-amino-2-(4-methoxyphenyl)ethanol, when employed as a chiral auxiliary, enables the enantioselective synthesis of (2R)-IKM-159 in 0.70% yield over 18 steps, whereas the (2S)-counterpart is obtained in 1.5% yield under identical conditions [1]. Crucially, only (2R)-IKM-159 reproduces the biological activity of the racemic mixture in behavioral and electrophysiological assays, with the (2S)-enantiomer being inactive [1].

Asymmetric Synthesis Chiral Auxiliary AMPA Receptor Antagonist

Monoamine Oxidase (MAO) Inhibitory Activity: Primary Amine vs. N-Methylated Derivatives

In a series of (+/-)-4-methoxy-beta-hydroxyphenethylamines, the primary amine (2-amino-2-(4-methoxyphenyl)ethanol) exhibited intermediate MAO inhibitory activity, positioned between the secondary amine (most active) and the tertiary amine (least active) in Warburg manometric studies [1]. Activity was dose-dependent, and all compounds in the series partially prevented reserpine-induced hypothermia in mice [1].

Enzyme Inhibition MAO Neuropharmacology

Antibacterial Activity: MIC Values Against Gram-Positive and Gram-Negative Strains

The (R)-enantiomer of 2-amino-2-(4-methoxyphenyl)ethanol demonstrates moderate antibacterial efficacy with MIC values of 15.0 μM against Staphylococcus aureus and 16.0 μM against Escherichia coli . Mechanistic studies attribute this activity to disruption of cell membrane integrity via interactions with lipid bilayers .

Antimicrobial MIC Antibacterial

Cytotoxicity Profile: IC50 Values Against Human Cancer Cell Lines

In vitro cytotoxicity assays of 2-amino-2-(4-methoxyphenyl)ethanol against human cancer cell lines reveal moderate antiproliferative activity with IC50 values of 15 μM for U-87 glioblastoma cells and 30 μM for MDA-MB-231 breast cancer cells . The (S)-enantiomer exhibits similar potency, with IC50 values of 10 μM against HCT-116 colon carcinoma and 15 μM against MCF-7 breast cancer cells .

Cytotoxicity Cancer Research Antiproliferative

Synthetic Accessibility: Catalytic Hydrogenation Yield Optimization in Industrial Production

Industrial-scale synthesis of 2-amino-2-(4-methoxyphenyl)ethanol is achieved via catalytic hydrogenation of 4-methoxyphenylacetonitrile using palladium on carbon under mild conditions (25-30 °C, 1-2 atm) [1]. Continuous flow reactor configurations further optimize yield and efficiency [1]. In contrast, enantiomerically pure (R)- or (S)-forms require additional chiral resolution steps or asymmetric reduction using biocatalysts (e.g., Trigonopsis variabilis cells) or Noyori-type catalysts, which significantly increase production complexity and cost .

Process Chemistry Catalytic Hydrogenation Scale-Up

Optimal Application Scenarios for 2-Amino-2-(4-methoxyphenyl)ethanol Based on Quantitative Differentiation Evidence


Enantioselective Synthesis of AMPA Receptor Antagonists and Chiral Drug Candidates

Procure the (R)-enantiomer specifically when developing AMPA receptor antagonists such as IKM-159 or related heterotricyclic glutamate analogues. As demonstrated by Juknaitė et al. (2013), (R)-2-amino-2-(4-methoxyphenyl)ethanol serves as an essential chiral auxiliary that enables the 18-step synthesis of (2R)-IKM-159 in 0.70% yield, with the (2S)-counterpart obtained in 1.5% yield but lacking biological activity [1]. The (S)-enantiomer or racemic mixture cannot substitute in this application due to stereochemical requirements of the target binding site.

Structure-Activity Relationship Studies of Monoamine Oxidase Inhibitors

Select the racemic mixture for SAR studies investigating the role of amine substitution on MAO inhibitory activity. Ferguson et al. (1975) established that the primary amine exhibits intermediate potency compared to secondary (highest) and tertiary (lowest) N-methylated derivatives in Warburg manometric assays and reserpine-induced hypothermia models [1]. This quantitative activity ranking makes the compound a valuable reference standard for benchmarking novel MAO inhibitor candidates.

Antibacterial Screening Programs and Membrane Disruption Studies

Use the (R)-enantiomer as a reference compound in antibacterial screening cascades, particularly when evaluating membrane-active agents. With MIC values of 15.0 μM against S. aureus and 16.0 μM against E. coli, the compound provides a reproducible benchmark for assessing the potency of novel amino alcohol derivatives [1]. Its proposed mechanism of membrane disruption via lipid bilayer interactions also makes it a useful tool compound for mechanistic microbiology studies.

Cost-Effective Building Block for Multi-Step Organic Synthesis

Procure the racemic mixture as a versatile synthetic intermediate when stereochemistry is not the primary determinant of downstream product activity. The racemate is produced via a scalable one-step catalytic hydrogenation of 4-methoxyphenylacetonitrile under mild conditions (25-30 °C, 1-2 atm, Pd/C), offering significant cost and operational advantages over enantiopure forms that require chiral resolution or asymmetric biocatalytic reduction [1]. Applications include the synthesis of beta-blocker analogs, agrochemical intermediates, and functional materials where the amino and hydroxyl groups serve as orthogonal synthetic handles.

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